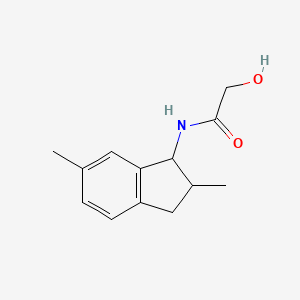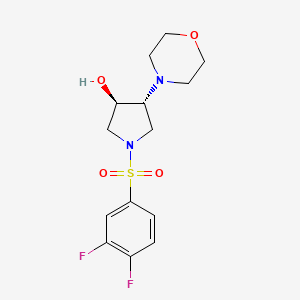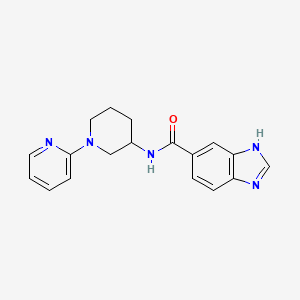![molecular formula C13H19N3O B6638219 N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide](/img/structure/B6638219.png)
N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide, also known as MPAA, is a compound that has been widely studied in the scientific community due to its potential applications in the field of medicine. MPAA is a piperidine derivative that has been found to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide has been found to activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth. Additionally, N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide has been found to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anticancer properties, N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide has been found to have antioxidant properties and can reduce oxidative stress in the body. N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide has also been found to have anti-inflammatory properties and can reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide has been found to have low toxicity and can be used at relatively high concentrations without causing harm to cells. However, one of the limitations of using N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for research on N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide. One area of research is the development of new drugs based on the structure of N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide for the treatment of neurological disorders and cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide and its effects on various signaling pathways in the body. Finally, research is needed to optimize the synthesis and purification of N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide to improve its yield and purity.
Méthodes De Synthèse
The synthesis of N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide involves the reaction of 6-methyl-2-picolylamine with 3-chloroacetyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound. The yield of N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide can be improved by using different reaction conditions and optimizing the purification process.
Applications De Recherche Scientifique
N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One of the primary areas of research has been in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide has been found to have neuroprotective properties and can prevent the death of neurons in the brain. Additionally, N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide has been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10-5-3-7-13(14-10)16-8-4-6-12(9-16)15-11(2)17/h3,5,7,12H,4,6,8-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKVURABRHVYOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCCC(C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide](/img/structure/B6638141.png)

![3-fluoro-2-[2-[2-(1H-indol-3-yl)ethyl-[(3-methoxyphenyl)methyl]amino]-2-oxoethoxy]benzoic acid](/img/structure/B6638149.png)
![2-[1-(1-Phenylcyclopentanecarbonyl)piperidin-4-yl]acetic acid](/img/structure/B6638152.png)


![2H-benzotriazol-5-yl-[3-(1H-pyrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B6638170.png)

![2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine](/img/structure/B6638186.png)
![1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B6638190.png)
![(E)-1-[(3R,4R)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B6638195.png)

![[2-(4-Methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B6638225.png)
![(4-Fluorophenyl)-[1-[(1-phenylpyrazol-4-yl)methyl]piperidin-4-yl]methanol](/img/structure/B6638231.png)